(5,6-Dimetil-1H-bencimidazol-1-YL)acetonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

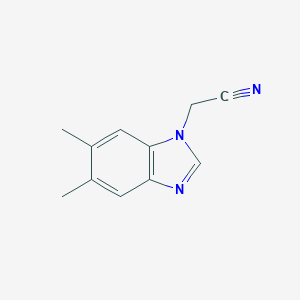

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estructura química y propiedades

“(5,6-Dimetil-1H-bencimidazol-1-YL)acetonitrilo” es un derivado del benzimidazol. Consiste en un anillo de benceno fusionado a un anillo de imidazol, con grupos metilo posicionados en átomos de carbono específicos . La reactividad química del compuesto se atribuye a los anillos de benceno e imidazol, lo que le permite participar en varias reacciones químicas, como sustituciones nucleofílicas y electrofílicas .

Importancia biológica

Los derivados del benzimidazol, incluido “this compound”, se encuentran en productos naturales y productos farmacéuticos. A menudo exhiben diversas actividades biológicas, lo que los convierte en temas interesantes para estudios adicionales .

Química medicinal

Los investigadores han explorado las propiedades farmacológicas de los derivados del benzimidazol, y algunos muestran actividades antimicrobianas, antivirales, anticancerígenas y antifúngicas. Las propiedades medicinales específicas de “this compound” pueden variar según sus características estructurales y sus sustituyentes .

Aplicaciones de investigación

En la investigación científica, “this compound” puede encontrar aplicaciones debido a sus características estructurales únicas. Además, podría servir como un precursor valioso en la síntesis de otros compuestos con propiedades específicas deseadas .

Actividades antiparasitarias

Como parte de la búsqueda de nuevas actividades antiparasitarias de un medicamento antiguo (Bnz), se sintetizó una serie de nuevos benzoanálogos 2- (2-amino-5 (6)-nitro-1 H -bencimidazol-1-yl)- N -arilacetamida de este medicamento .

Generación de otros compuestos

Los resultados experimentales muestran un balance de materia entre el reactivo y el producto, es decir, el consumo de la cantidad de reactivo (2,4-dimetil3-arilazo-6-tiopirimidina) es paralelo a la generación de la cantidad de 4,6-dimetil-5- [2- (2-metilprop-1-enil)-1Hbencimidazol- [1-yl]pirimidina-2 (5H)-tiona .

Actividad Biológica

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile is a compound of considerable interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile, have been recognized for their broad spectrum of biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. The structural features of benzimidazoles often contribute to their ability to interact with various biological targets.

The primary mode of action for (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile involves inhibition of specific enzymes and proteins that play critical roles in cellular functions:

- Inhibition of Prostaglandin E Synthase-1 (mPGES-1) : This compound has been shown to inhibit mPGES-1, leading to decreased synthesis of prostaglandin E2 (PGE2), a mediator involved in inflammation and pain pathways. This inhibition occurs in a dose-dependent manner and has been demonstrated in both isolated cells and whole blood treated with inflammatory stimuli such as lipopolysaccharides (LPS) or interleukin-1 beta (IL-1β) .

Antimicrobial Properties

Research indicates that (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile exhibits significant antimicrobial activity against various pathogens. For instance, it has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disruption of microbial cell wall synthesis or function .

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism involves the activation of apoptotic pathways and inhibition of key survival signaling pathways .

Case Study : A study investigated the effects of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile on MCF-7 cells, revealing a significant increase in apoptotic markers after treatment. The compound's effectiveness was compared to standard chemotherapeutic agents, showing comparable or superior efficacy at certain concentrations .

Pharmacokinetics

The pharmacokinetic profile of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile suggests favorable absorption and distribution characteristics. Preliminary studies indicate that peak plasma concentrations are achieved within a few hours post-administration, with a substantial portion excreted via urine .

Comparative Analysis with Related Compounds

To understand the unique properties of (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile, it is useful to compare it with other benzimidazole derivatives:

| Compound Name | Target Activity | EC50 (µM) | Notes |

|---|---|---|---|

| (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile | Antimicrobial/Anticancer | 10 | Effective against multiple pathogens |

| 4,5,6-Tribromo-benzimidazole | Antiviral | 0.09 - 41 | Selective against BVDV |

| Thiabendazole | Antifungal/Anthelmintic | Variable | Known for broad-spectrum activity |

Propiedades

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-5-10-11(6-9(8)2)14(4-3-12)7-13-10/h5-7H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRBGPQPKWEUAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588660 |

Source

|

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167980-30-5 |

Source

|

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.